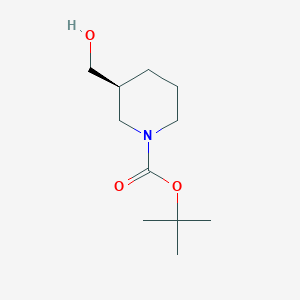
(S)-1-Boc-3-(Hydroxymethyl)Piperidine
Übersicht
Beschreibung
“(S)-1-Boc-3-(Hydroxymethyl)Piperidine” is a laboratory chemical with the CAS number 140695-84-7 . It is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Specific Scientific Field
Medicinal chemistry and drug discovery involve the design, synthesis, and evaluation of compounds for therapeutic purposes.
(S)-1-Boc-3-(Hydroxymethyl)Piperidine
derivatives have shown promise as potential drugs. Researchers explore their pharmacological properties, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . These compounds are essential building blocks in drug development.
Experimental Procedures
Researchers synthesize various derivatives of (S)-1-Boc-3-(Hydroxymethyl)Piperidine using organic chemistry techniques. They modify the piperidine ring and tert-butyl group to optimize desired properties. Methods include protecting the hydroxymethyl group with a Boc (tert-butoxycarbonyl) group, followed by functionalization and deprotection.
Results and Outcomes
Studies demonstrate that these derivatives exhibit diverse biological activities. For instance, some derivatives inhibit cancer cell proliferation, while others possess antimicrobial properties. Quantitative data on potency, selectivity, and toxicity are essential for evaluating their drug-like characteristics.
Pesticide Development
Specific Scientific Field
Pesticide research focuses on developing effective compounds to control pests and protect crops.
Application Summary
The tert-butyl group in (S)-1-Boc-3-(Hydroxymethyl)Piperidine can be utilized in creating various pesticides and insecticides . Researchers investigate its efficacy against pests, including insects, fungi, and weeds.
Experimental Procedures
Scientists synthesize pesticide candidates by incorporating the tert-butyl group into existing pesticide scaffolds. They evaluate their toxicity, selectivity, and environmental impact.
Results and Outcomes
Effective pesticides with minimal ecological harm are crucial for sustainable agriculture. Quantitative data on pest mortality rates and safety profiles guide further development.
Biocatalysis
Specific Scientific Field
Biocatalysis involves using enzymes or whole cells to catalyze chemical reactions.
Application Summary
The crowded tert-butyl group’s unique reactivity pattern makes it relevant in biocatalytic processes . Researchers explore its use as a protecting group or as a substrate in enzymatic reactions.
Safety And Hazards
“(S)-1-Boc-3-(Hydroxymethyl)Piperidine” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363895 | |
| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-(Hydroxymethyl)Piperidine | |
CAS RN |
140695-84-7 | |
| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

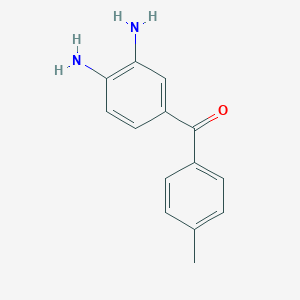
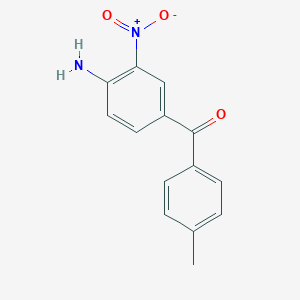
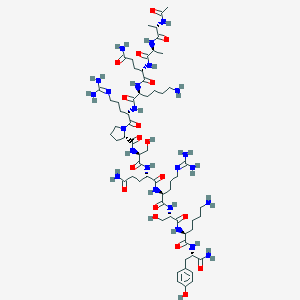
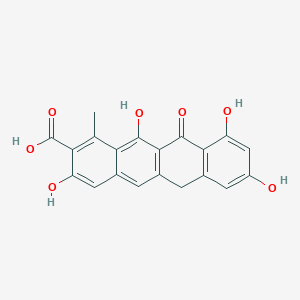
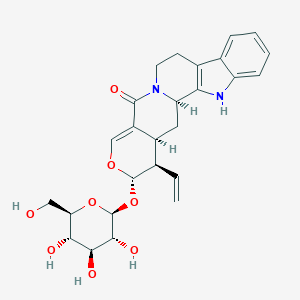
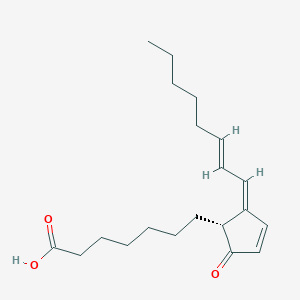
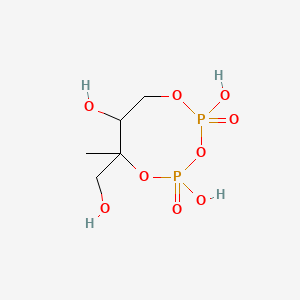
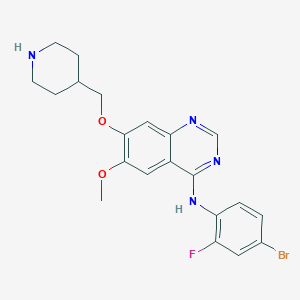
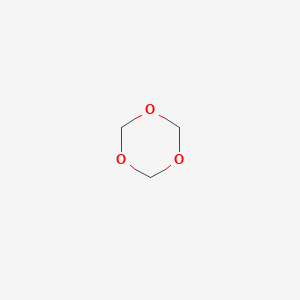

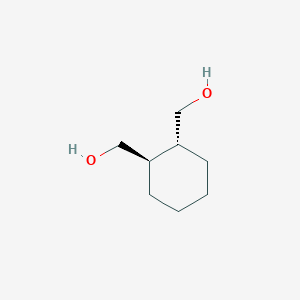
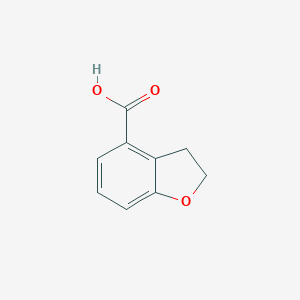
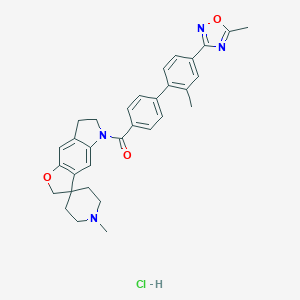
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)